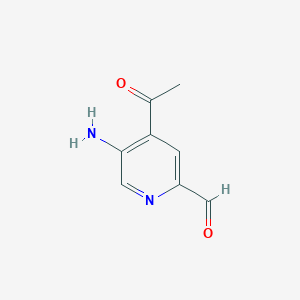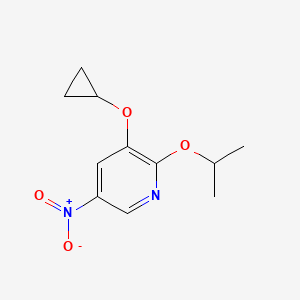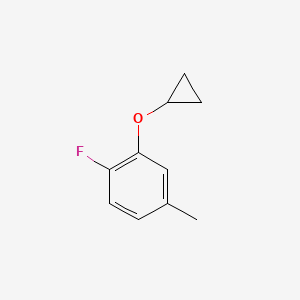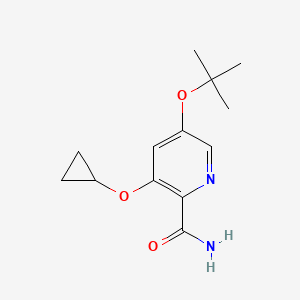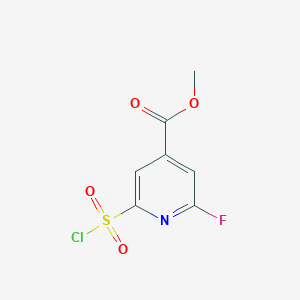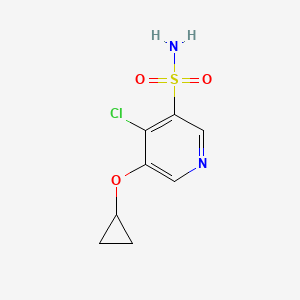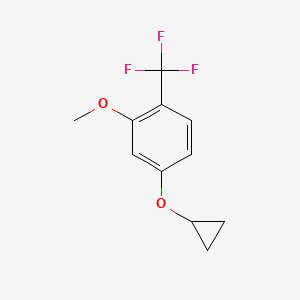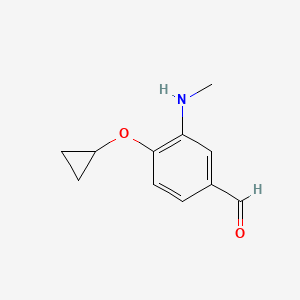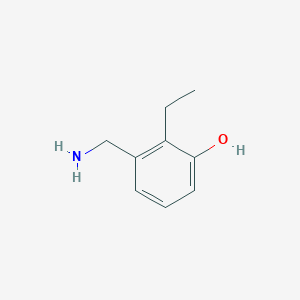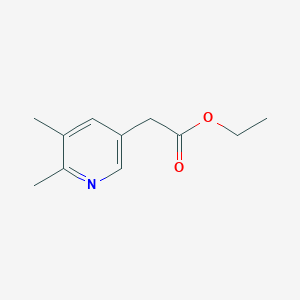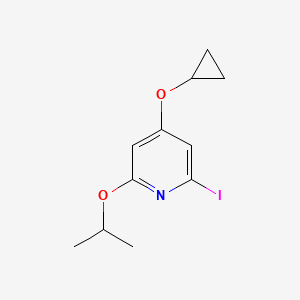
4-Cyclopropoxy-2-iodo-6-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-6-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to the pyridine ring, along with an iodine atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-6-isopropoxypyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at specific positions using iodine and a suitable catalyst. For example, the iodination of 2-chloropyridine or 2-bromopyridine can be achieved using iodotrimethylsilane as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-6-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-6-isopropoxypyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-6-isopropoxypyridine depends on its specific application In chemical reactions, it acts as a reactant or intermediate, participating in various transformations
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with similar iodine substitution but different functional groups.
3-Iodopyridine: Another isomer with iodine at the third position on the pyridine ring.
4-Iodopyridine: Similar to 4-Cyclopropoxy-2-iodo-6-isopropoxypyridine but lacks the cyclopropoxy and isopropoxy groups.
Uniqueness
This compound is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its reactivity and applications. These functional groups provide additional sites for chemical modification and can enhance the compound’s utility in various research and industrial applications.
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-6-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-11-6-9(5-10(12)13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
SDPPGINORQXPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CC(=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


